
Methyl 4-(N-t-butoxycarbonylaminomethyl)-2-(2-methylphenyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl-,methylester is a complex organic compound with a unique structure that includes a biphenyl core, carboxylic acid, and ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl-,methylester typically involves multi-step organic reactions One common method includes the esterification of [1,1’-Biphenyl]-2-carboxylic acid with methanol in the presence of a strong acid catalyst
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and protection-deprotection strategies to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound can be used as probes to study enzyme activities and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, the compound and its derivatives may have potential as therapeutic agents. Research is ongoing to explore their efficacy in treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl-,methylester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active carboxylic acid derivatives that can interact with enzymes and receptors. The biphenyl core can facilitate binding to hydrophobic pockets in proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
[1,1’-Biphenyl]-2-carboxylic acid: Lacks the ester and dimethylethoxycarbonyl groups, making it less versatile in chemical reactions.
[1,1’-Biphenyl]-2-carboxylic acid methyl ester: Similar but lacks the dimethylethoxycarbonyl group, affecting its reactivity and applications.
[1,1’-Biphenyl]-2-carboxylic acid tert-butyl ester: Similar structure but with a different ester group, influencing its stability and reactivity.
Uniqueness
The presence of the dimethylethoxycarbonyl group in [1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl-,methylester provides unique reactivity and stability, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C21H25NO4 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
methyl 2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
InChI |
InChI=1S/C21H25NO4/c1-14-8-6-7-9-16(14)18-12-15(10-11-17(18)19(23)25-5)13-22-20(24)26-21(2,3)4/h6-12H,13H2,1-5H3,(H,22,24) |
Clave InChI |
ARNVCNKUGQMOLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=C(C=CC(=C2)CNC(=O)OC(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


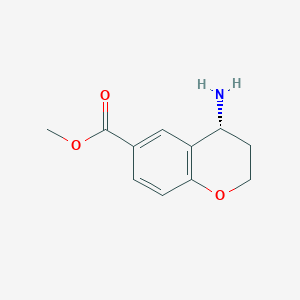
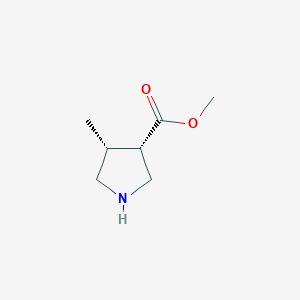
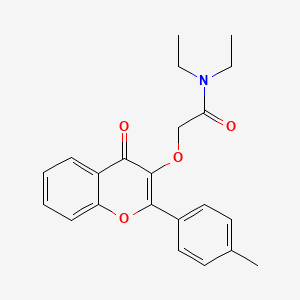
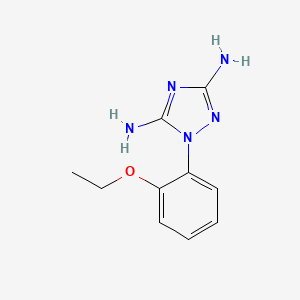
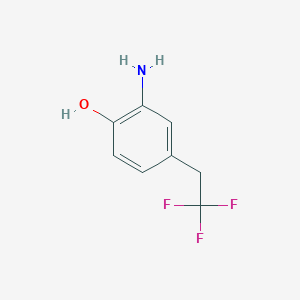
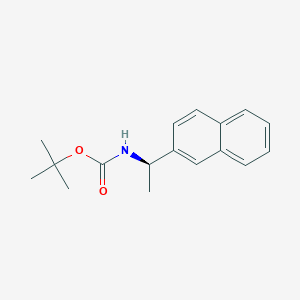
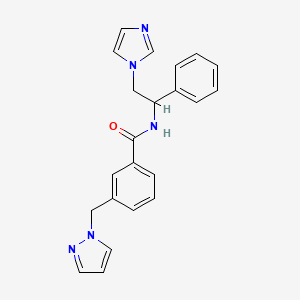

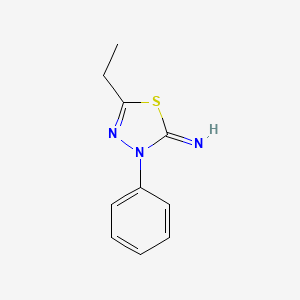
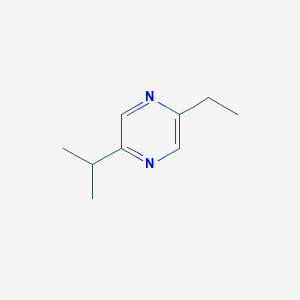
![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)
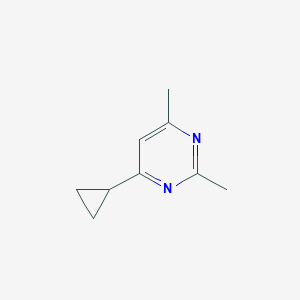
![4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B15246482.png)

